Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate
Overview
Description
Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate is an organic compound characterized by the presence of a carbamate group attached to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-bis(trifluoromethyl)aniline+methyl chloroformate→Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,5-bis(trifluoromethyl)aniline and methanol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Substitution: Strong nucleophiles and elevated temperatures are often required for substitution reactions involving trifluoromethyl groups.
Major Products
Hydrolysis: 3,5-bis(trifluoromethyl)aniline and methanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems.
Medicine: Due to its potential pharmacological properties, it is explored as a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (3,5-dichlorophenyl)carbamate: Similar structure but with chlorine substituents instead of trifluoromethyl groups.
Methyl (3,5-dimethylphenyl)carbamate: Similar structure but with methyl substituents instead of trifluoromethyl groups.
Uniqueness
Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and bioactivity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-19-8(18)17-7-3-5(9(11,12)13)2-6(4-7)10(14,15)16/h2-4H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQHPFBXYQDHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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